3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid
Overview
Description
3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid is a useful research compound. Its molecular formula is C12H14ClNO3 and its molecular weight is 255.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anticonvulsant and hypnotic effects , suggesting potential targets within the central nervous system.
Mode of Action
Related compounds have been found to exhibit anticonvulsant activities in a maximal electroshock (mes) test , indicating that they may interact with neuronal targets to modulate electrical activity.
Biochemical Pathways
Given the anticonvulsant and hypnotic effects observed for related compounds , it is plausible that this compound may influence pathways related to neuronal excitability and sleep regulation.
Result of Action
Related compounds have been shown to exhibit anticonvulsant activities , suggesting that this compound may have similar effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to exhibit anticonvulsant activity by interacting with voltage-gated sodium channels, thereby inhibiting the excessive neuronal discharge that leads to seizures . Additionally, this compound may interact with GABA receptors, enhancing the inhibitory effects of GABA and contributing to its hypnotic properties .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to alter the expression of genes involved in neuronal excitability and synaptic transmission . Furthermore, it affects cellular metabolism by modulating the activity of enzymes involved in energy production and neurotransmitter synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to voltage-gated sodium channels, stabilizing their inactive state and preventing the propagation of action potentials . This binding interaction is crucial for its anticonvulsant activity. Additionally, the compound may inhibit certain enzymes involved in neurotransmitter degradation, thereby increasing the availability of inhibitory neurotransmitters like GABA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that its anticonvulsant and hypnotic effects remain consistent, although some tolerance may develop with prolonged use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively reduces seizure activity and induces sedation without significant adverse effects . At high doses, it can cause toxicity, including respiratory depression and neurotoxicity . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites may retain some of the biological activity of the parent compound or be further processed for excretion. The compound’s metabolism can affect its overall efficacy and safety profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound’s distribution is influenced by its lipophilicity, which facilitates its accumulation in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is predominantly localized in the cytoplasm and can be found in synaptic vesicles, where it modulates neurotransmitter release . Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments and its overall function .
Properties
IUPAC Name |
3-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c13-10-1-2-11-9(7-10)8-14(5-6-17-11)4-3-12(15)16/h1-2,7H,3-6,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYWTNBGAJIPCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1CCC(=O)O)C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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